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Compound of Interest

Compound Name: Barpisoflavone A

Cat. No.: B168698

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and independent verification of the reported Nuclear
Magnetic Resonance (NMR) spectrum of Barpisoflavone A, a naturally occurring isoflavone.
The objective is to offer researchers a reliable reference for the spectral data of this compound,
crucial for its identification, characterization, and potential application in drug discovery and
development.

Introduction to Barpisoflavone A

Barpisoflavone A, chemically known as 2',4',7-Trihydroxy-5-methoxyisoflavone, is an
isoflavonoid that has been isolated from plant species such as Lupinus luteus (yellow lupin)
and Phaseolus coccineus (runner bean). Like other isoflavones, it is of interest to the scientific
community for its potential biological activities. Accurate and verified spectroscopic data are
fundamental for any further investigation into its properties and applications.

Reported NMR Spectral Data

The primary source for the *H and 13C NMR data of Barpisoflavone A is the 1986 publication
by Hashidoko, Tahara, and Mizutani in Agricultural and Biological Chemistry. This study first
reported the isolation and structure elucidation of Barpisoflavone A from the roots of Lupinus
luteus L. cv. Barpine. To date, a comprehensive search of scientific literature has not revealed
an independent experimental verification of the complete *H and 3C NMR spectrum of
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Barpisoflavone A. Therefore, this guide presents the originally reported data and highlights
the need for further independent analysis.

Table 1: Reported *H NMR Spectral Data of
Barpisoflavone A

Atom No. .Chemical Shift (3) Multiplicity COI'JpIing Constant
In ppm (9) in Hz

H-2 7.89 s

H-6 6.42 d 20

H-8 6.31 d 20

H-3' 6.48 d 25

H-5' 6.43 dd 8.5, 2.5

H-6' 7.04 d 8.5

5-OCHs 3.84 s

2'-OH 9.74 s

4'-OH 9.61 s

7-OH 10.86 s

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the
Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry,
50(7), 1797-1807.

Table 2: Reported **C NMR Spectral Data of
Barpisoflavone A
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Atom No. Chemical Shift (8) in ppm
C-2 154.2
C-3 122.9
C-4 181.1
C-4a 106.1
C-5 162.2
C-6 96.0
C-7 164.5
C-8 93.0
C-8a 158.2
C-1 1129
Cc-2' 157.9
C-3 103.8
C-4' 159.8
C-5' 107.9
C-6' 1315
5-OCHs 55.9

Source: Hashidoko, Y., Tahara, S., & Mizutani, J. (1986). New 5-O-Methylisoflavones in the
Roots of Yellow Lupin (Lupinus luteus L. cv. Barpine). Agricultural and Biological Chemistry,
50(7), 1797-1807.

Experimental Protocols

The experimental conditions under which the NMR spectra were originally recorded are crucial
for replication and verification. The following details are extracted from the 1986 publication by
Hashidoko et al.
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Instrumentation: JEOL FX-100 spectrometer.

Solvent: Acetone-ds.

Reference: Tetramethylsilane (TMS) as the internal standard.
Temperature: Not specified.

Data Acquisition:

e IH NMR spectra were recorded at 100 MHz.

e 13C NMR spectra were recorded at 25.05 MHz.

Workflow for Spectral Verification

The process of independently verifying the NMR spectrum of a natural product like
Barpisoflavone A follows a logical workflow. This can be visualized as a flowchart, outlining
the necessary steps from isolation to data comparison.
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Compound Isolation & Purification

Isolation of Barpisoflavone A
from natural source (e.g., Lupinus luteus)

Purification by
chromatographic techniques (e.g., HPLC)
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Caption: Workflow for the independent verification of the NMR spectrum of a natural product.

Conclusion and Call for Independent Verification

The NMR data for Barpisoflavone A, as reported in the initial 1986 study, provides a
foundational reference for this isoflavone. However, the principles of robust scientific practice
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call for independent verification of such crucial analytical data. To date, no such independent
report for Barpisoflavone A has been found in the peer-reviewed literature.

Researchers working on the isolation of compounds from Lupinus or Phaseolus species, or
those undertaking the synthesis of isoflavonoids, are encouraged to acquire and publish the *H
and 13C NMR spectra of Barpisoflavone A. Such an independent verification would solidify our
understanding of this molecule's chemical properties and provide a more robust basis for future
research and development efforts. This guide will be updated as new, independently verified
data becomes available.

 To cite this document: BenchChem. [Independent Verification of the NMR Spectrum of
Barpisoflavone A: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168698#independent-verification-of-the-reported-
nmr-spectrum-of-barpisoflavone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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